Decanoyl-arg-val-lys-arg-chloromethylketone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

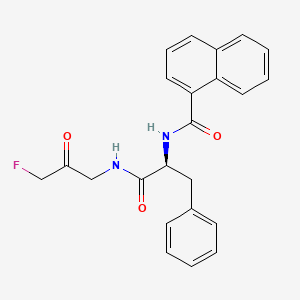

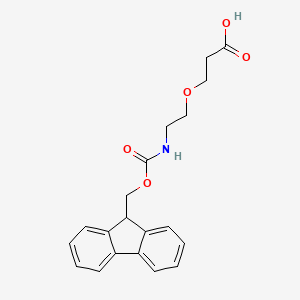

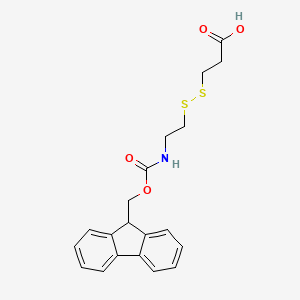

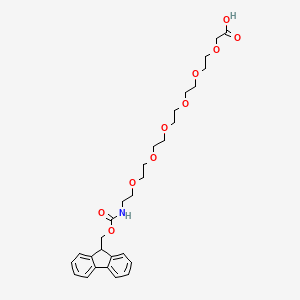

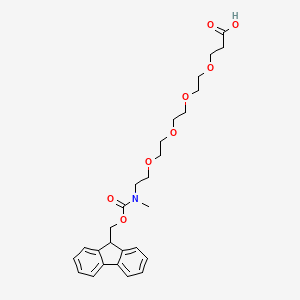

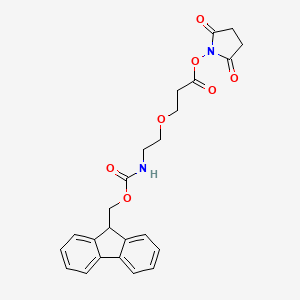

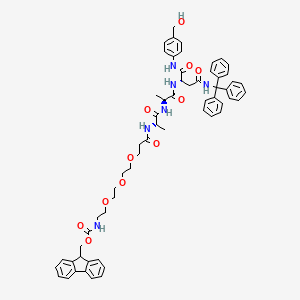

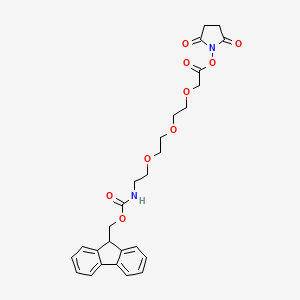

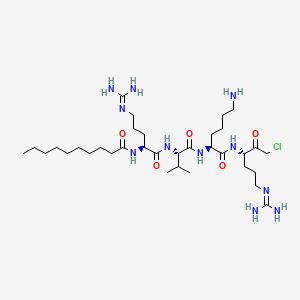

Decanoyl-Arg-Val-Lys-Arg-chloromethylketone (Decanoyl-RVKR-CMK) is a tetrapeptide consisting of N-decanoyl-L-arginine, L-valine, L-lysine, and L-arginine joined in sequence by peptide linkages . It is a highly specific, potent, irreversible, and cell-permeable competitive subtilisin/kex2p-like proprotein convertase inhibitor .

Chemical Reactions Analysis

Decanoyl-RVKR-CMK is known to inhibit the activity of all seven convertases (pc1, pc2, pc4, pace4, pc5, pc7, and furin) . It binds to the catalytic site of furin and acts as a potent inhibitor of cleavage and fusion activity of viral glycoproteins, as well as virus replication .科学的研究の応用

Antiviral Activity

Decanoyl-arg-val-lys-arg-chloromethylketone has shown strong antiviral activity against flaviviruses such as Zika virus (ZIKV) and Japanese encephalitis virus (JEV). Studies have demonstrated a reduction in viral progeny titers, as well as decreased viral RNA and protein production in mammalian and mosquito cells .

Furin Inhibition

This compound is a specific inhibitor of furin, an enzyme that plays a crucial role in the maturation of viral glycoproteins. By binding to the catalytic site of furin, it inhibits the cleavage and fusion activity of viral glycoproteins, thereby impeding virus replication .

Reduction of β-Amyloid Production

Research has indicated that Decanoyl-arg-val-lys-arg-chloromethylketone can decrease the production of β-amyloid-induced active matrix metalloproteinase 2 in U87 cells. This suggests potential applications in the study and treatment of Alzheimer’s disease .

Protease Activity Modulation

As a potent inhibitor of proprotein convertases, this compound can modulate protease activity. This has implications for research into various diseases where protease activity is a factor .

Therapeutic Applications

The inhibition properties of Decanoyl-arg-val-lys-arg-chloromethylketone make it suitable for clinical purposes, particularly in the development of therapeutics targeting diseases caused by viruses that require furin for maturation .

Immunofluorescence Assays

The compound’s effects on viral proteins can be analyzed using immunofluorescence assays, providing insights into the mechanisms of viral infection and replication .

作用機序

Target of Action

Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone (Dec-RVKR-CMK) primarily targets Furin , a host proprotein convertase . Furin plays a crucial role in processing the prM protein to M protein in flaviviruses, thereby converting the inert virus into an infectious particle .

Mode of Action

Dec-RVKR-CMK is a specific furin inhibitor . It binds to the catalytic site of furin, inhibiting the cleavage and fusion activity of viral glycoproteins . This interaction results in a significant increase in the prM/E index of flaviviruses in Dec-RVKR-CMK-treated cells compared to control cells, indicating that Dec-RVKR-CMK inhibits prM cleavage .

Biochemical Pathways

The inhibition of Furin-mediated prM cleavage by Dec-RVKR-CMK affects the life cycle of flaviviruses such as Zika virus (ZIKV) and Japanese encephalitis virus (JEV) . By preventing the conversion of the prM protein to the M protein, Dec-RVKR-CMK disrupts the maturation of the virus, reducing its infectivity .

Pharmacokinetics

It is known that dec-rvkr-cmk is a small, synthetic, irreversible, and cell-permeable compound , which suggests that it may have good bioavailability.

Result of Action

Dec-RVKR-CMK exhibits strong antiviral activity against flaviviruses . It reduces virus progeny titer and viral RNA and protein production in both mammalian and mosquito cells .

Action Environment

Given that it is used in vitro, factors such as temperature, ph, and cell type may potentially influence its action .

将来の方向性

Decanoyl-RVKR-CMK has shown interesting antiviral activity against flaviviruses . Its potential as an antiviral agent, particularly against flaviviruses such as Zika virus (ZIKV), Japanese encephalitis virus (JEV), Dengue virus (DENV), and West Nile virus (WNV), is a promising area for future research .

特性

IUPAC Name |

N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]decanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H66ClN11O5/c1-4-5-6-7-8-9-10-18-28(48)43-25(17-14-21-42-34(39)40)31(50)46-29(23(2)3)32(51)45-26(15-11-12-19-36)30(49)44-24(27(47)22-35)16-13-20-41-33(37)38/h23-26,29H,4-22,36H2,1-3H3,(H,43,48)(H,44,49)(H,45,51)(H,46,50)(H4,37,38,41)(H4,39,40,42)/t24-,25-,26-,29-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHBJTTGFHCHQHS-VZTVMPNDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

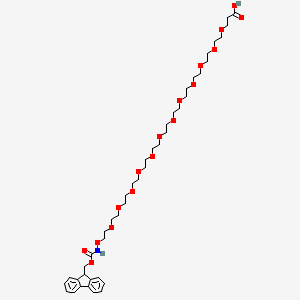

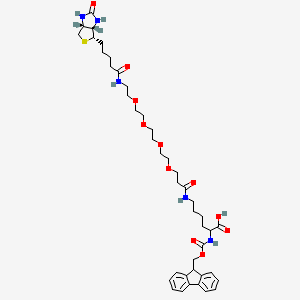

Canonical SMILES |

CCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H66ClN11O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

744.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Decanoyl-arg-val-lys-arg-chloromethylketone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。